

# Application Note: Analytical Quantification of Methyl 2-(methylsulfamoyl)benzoate

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## Compound of Interest

Compound Name:	Methyl 2-(methylsulfamoyl)benzoate
CAS No.:	145889-95-8
Cat. No.:	B1453974

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## Executive Summary & Scientific Context

**Methyl 2-(methylsulfamoyl)benzoate** (CAS: 145889-95-8) is a critical structural isomer and process intermediate often encountered during the synthesis of benzothiazine-class non-steroidal anti-inflammatory drugs (NSAIDs), specifically Piroxicam and Tenoxicam, as well as in the degradation pathways of N-methyl saccharin.

Its presence represents a significant quality attribute due to the potential for sulfonamide-moiety reactivity. This guide provides a robust, validated analytical framework for its quantification, moving beyond generic protocols to address the specific physicochemical challenges of the ortho-sulfamoyl benzoate motif.

Key Challenges Addressed:

- **Polarity Duality:** The molecule possesses a lipophilic benzoate ester and a polar sulfonamide group, requiring careful stationary phase selection to prevent peak tailing.

- Structural Isomerism: Differentiating the target from its cyclized precursor (N-methyl saccharin) and hydrolysis products.

## Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to accurate quantification.

Property	Value / Characteristic	Impact on Analytical Method
Structure	Methyl 2-(methylsulfamoyl)benzoate	Ortho-substitution creates steric hindrance; requires adequate equilibration time.
Molecular Weight	229.25 g/mol	Suitable for LC-MS/MS (ESI+ or ESI-).
Solubility	High: MeOH, ACN, DMSO Low: Water	Diluent must contain >50% organic solvent to prevent precipitation.
pKa (Calc.)	Sulfonamide NH: ~10.5	High pH causes deprotonation; Method pH should be acidic (pH 2-4) to keep it neutral for retention.
LogP (Calc.)	~1.2 - 1.5	Moderate retention on C18; risk of early elution if organic start is too high.

## Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

The "Workhorse" Method for QC and Process Monitoring.

### Chromatographic Conditions

This method utilizes a C18 stationary phase with high carbon load to maximize interaction with the benzoate ring, while an acidic mobile phase suppresses the ionization of the sulfonamide

nitrogen, ensuring sharp peak shape.

- Instrument: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5  $\mu$ m) or Phenomenex Kinetex C18.
  - Why: The "Plus" or end-capped silica reduces secondary interactions with the sulfonamide nitrogen.
- Column Temperature: 35°C (Controlled).
- Flow Rate: 1.0 mL/min.<sup>[1]</sup>
- Injection Volume: 10  $\mu$ L.
- Detection: UV-DAD (Diode Array Detector).
  - Primary: 240 nm (Maximal absorbance of the benzamide system).
  - Secondary: 254 nm (For impurity cross-referencing).

## Mobile Phase & Gradient

- Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
- Solvent B: Acetonitrile (HPLC Grade).

Time (min)	% Solvent A	% Solvent B	Curve	Description
0.00	90	10	Initial	Equilibration / Loading
2.00	90	10	Linear	Hold to elute polar salts
12.00	40	60	Linear	Elution of Target (RT ~7-8 min)
15.00	10	90	Linear	Column Wash (Remove dimers)
17.00	10	90	Hold	Wash Hold
17.10	90	10	Step	Re-equilibration
22.00	90	10	Hold	Ready for next injection

## Standard Preparation[1][2]

- Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.
- Working Standard (50 µg/mL): Dilute 1.0 mL of Stock into a 20 mL flask. Dilute to volume with Diluent (50:50 Water:Methanol).
  - Critical: Do not use 100% water as diluent; the ester may hydrolyze or precipitate.

## Protocol B: LC-MS/MS Quantification

For Trace Analysis (Genotoxic Impurity Screening).

### Mass Spectrometry Parameters

The sulfonamide group allows for ionization in both polarities, but Positive Mode (ESI+) typically yields higher sensitivity for the protonated molecular ion

- Ion Source: Electrospray Ionization (ESI).
- Polarity: Positive (+).
- Precursor Ion:m/z 230.1
- .
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 400°C.

#### MRM Transitions (Multiple Reaction Monitoring):

- Quantifier: 230.1  
135.0 (Loss of sulfonamide group, formation of benzoyl cation).
- Qualifier: 230.1  
198.0 (Loss of methanol/methoxy group).

## LC-MS Specific Mobile Phase

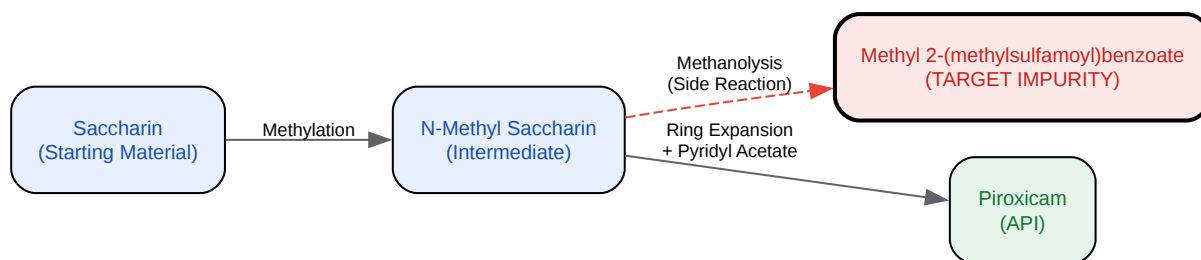
Replace Phosphate buffers (if used in HPLC) with volatile buffers.

- MP A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
- MP B: Acetonitrile + 0.1% Formic Acid.

## Visualized Workflows & Pathways

### Synthesis & Impurity Origin

This diagram illustrates where **Methyl 2-(methylsulfamoyl)benzoate** originates during the Piroxicam synthesis pathway, specifically via the ring-opening of N-Methyl Saccharin.

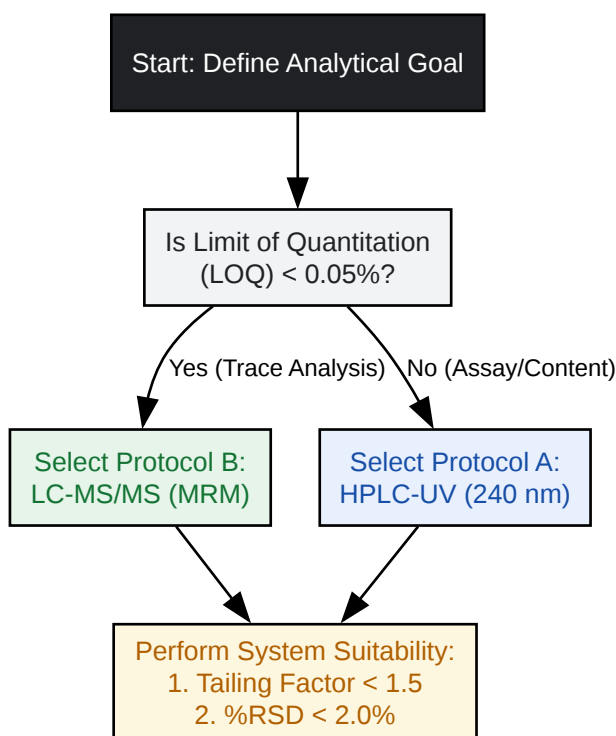


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Figure 1: Origin of the target impurity via methanolysis of the N-methyl saccharin intermediate.

## Analytical Decision Tree

A logic flow to select the correct protocol based on the analytical need.



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Figure 2: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

## Method Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of the results, the following validation parameters must be met:

- System Suitability:
  - Tailing Factor ( ): Must be . (Sulfonamides are prone to tailing; if , increase buffer strength or lower pH).
  - Theoretical Plates ( ): .
  - Precision: Injection repeatability ( ) RSD .
- Linearity:
  - Range: 50% to 150% of target concentration.
  - .[1]
- Accuracy (Recovery):
  - Spike samples at 80%, 100%, and 120%.
  - Acceptance: 98.0% – 102.0% recovery.

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction between sulfonamide N and silanols.	Ensure column is fully end-capped. Add 5mM Ammonium Acetate to aqueous phase.
Split Peak	Sample solvent mismatch.	Ensure sample diluent matches initial mobile phase (e.g., 10% ACN).
Ghost Peaks	Carryover from high conc. injections.[1]	Add a needle wash step with 90:10 MeOH:Water.
RT Shift	pH fluctuation.	Sulfonamides are pH sensitive. Verify Mobile Phase pH is strictly 2.5 - 3.0.

## References

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- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubChem Compound Summary. **Methyl 2-(methylsulfamoyl)benzoate** (CAS 145889-95-8). [4][5][6]

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